An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(2,4-difluorophenyl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(2,4-difluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(2,4-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a difluorinated phenyl ring, imparts distinct chemical and biological properties that are of significant interest in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core chemical properties of 2-amino-2-(2,4-difluorophenyl)acetic acid, including its physicochemical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 2-amino-2-(2,4-difluorophenyl)acetic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)acetic acid[2] |
| CAS Number | 240409-02-3[1][2][3][4] |
| Molecular Formula | C₈H₇F₂NO₂[1][2][3] |
| Molecular Weight | 187.14 g/mol [1][2] |
| Melting Point | 180-200 °C[1] |
| Boiling Point | 276.2 °C at 760 mmHg[3] |
| Density | 1.442 g/cm³[3] |
| pKa₁ (Carboxylic Acid) | 2.1 ± 0.2[1] |
| pKa₂ (Ammonium Group) | 9.2 ± 0.3[1] |
| Water Solubility | 15-25 g/L at 25 °C (estimated)[1] |
| LogP | 1.74950[3] |
| XLogP3 | -1.5[2][3] |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Rotatable Bond Count | 2[3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-amino-2-(2,4-difluorophenyl)acetic acid. The expected spectral characteristics are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-hydrogen, and the amine protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The alpha-hydrogen will appear as a singlet, and the amine protons will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the alpha-carbon, and the carbons of the difluorophenyl ring. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, a C=O stretch from the carboxylic acid, and C-F stretching bands from the difluorophenyl ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 187.04448479 Da.[2][3] Fragmentation patterns can provide further structural information.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-amino-2-(2,4-difluorophenyl)acetic acid are crucial for its practical application.
Synthesis Protocol
A general synthesis for 2-amino-2-(2,4-difluorophenyl)acetic acid can be achieved through a multi-step process starting from 2,4-difluorobenzaldehyde.[1]
Step 1: Formation of a Nitrile Intermediate
-
Objective: To convert the aldehyde group of 2,4-difluorobenzaldehyde into a nitrile group.
-
Procedure:
-
Dissolve 2,4-difluorobenzaldehyde in a suitable solvent.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate and purify the resulting nitrile intermediate.
-
Step 2: Reduction of the Nitrile to an Amine
-
Objective: To reduce the nitrile group to a primary amine.
-
Procedure:
-
Dissolve the nitrile intermediate in a suitable solvent.
-
Add a palladium catalyst (e.g., Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter off the catalyst and isolate the amine product.
-
Step 3: Formation of the Final Product
-
Objective: To introduce the carboxylic acid moiety.
-
Procedure:
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of 2-amino-2-(2,4-difluorophenyl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a sample as a KBr pellet or a thin film.
-
Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
-
Chemical Reactivity and Biological Activity
2-amino-2-(2,4-difluorophenyl)acetic acid exhibits reactivity characteristic of amino acids, including reactions at the amino and carboxylic acid groups.
-
Oxidation: Under oxidative conditions, the amino group can be converted to a nitro group, yielding 2-nitro-2-(2,4-difluorophenyl)acetic acid.[1]
-
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-amino-2-(2,4-difluorophenyl)ethanol.[1]
-
Substitution Reactions: The amino group can participate in various substitution reactions with suitable electrophiles.[1]
The presence of the difluorophenyl group enhances the thermodynamic stability of the molecule.[1] Research indicates that this compound exhibits significant biological activity and has been investigated for its potential in enzyme inhibition and receptor binding.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds, including indole derivatives which are known to possess a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer effects.[1]
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Potential Chemical Reactions
Caption: Key chemical transformations of the title compound.
Role as a Pharmaceutical Intermediate
Caption: The role as a key intermediate in drug development.
References
- 1. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
- 2. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-2-(2,4-difluorophenyl)acetic Acid|lookchem [lookchem.com]
- 4. 240409-02-3|2-Amino-2-(2,4-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
